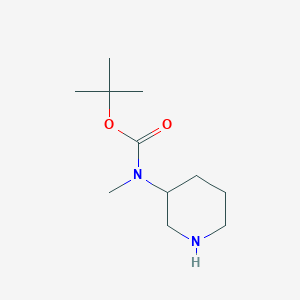

tert-Butyl Methyl(piperidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-piperidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXNDTNDOHQMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625682 | |

| Record name | tert-Butyl methyl(piperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172478-01-2 | |

| Record name | tert-Butyl methyl(piperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-methyl-N-(piperidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl Methyl(piperidin-3-yl)carbamate

CAS Number: 172478-01-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl(piperidin-3-yl)carbamate is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining a piperidine scaffold with a Boc-protected secondary amine, make it a valuable intermediate in the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of therapeutics targeting the IRAK4 and orexin receptor signaling pathways.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. Spectroscopic data, while not available for the exact molecule in published literature, can be inferred from closely related structures and is presented for characterization purposes.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 172478-01-2 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| Appearance | Colorless to light yellow viscous liquid or solid | General Supplier Data |

| Boiling Point | 287.9 ± 29.0 °C (Predicted) | General Supplier Data |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | General Supplier Data |

| Storage | Room temperature, under inert gas, protected from light | General Supplier Data |

Table 2: Spectroscopic Data (Predicted/Representative)

| Spectrum | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 3.50-3.70 (m, 1H), 2.80-3.10 (m, 2H), 2.70 (s, 3H), 2.40-2.60 (m, 2H), 1.60-1.80 (m, 2H), 1.40-1.60 (m, 2H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 155.5, 80.0, 55.0, 48.0, 45.0, 34.0, 30.0, 28.5, 25.0 |

| Mass Spectrum (ESI-MS) | m/z: 215.17 [M+H]⁺ |

Synthesis and Experimental Protocols

General Synthetic Workflow

A plausible synthetic route to this compound could involve the initial protection of 3-aminopiperidine with a Boc group, followed by methylation of the piperidine nitrogen, and finally, methylation of the carbamate nitrogen. A more direct route would start from a commercially available N-methyl-3-aminopiperidine.

Caption: A potential synthetic workflow for this compound.

Representative Experimental Protocol: N-Methylation of a Boc-Protected Aminopiperidine

This protocol is a general representation and may require optimization.

-

Dissolution: Dissolve N-Boc-3-aminopiperidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

-

Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired this compound.

Applications in Drug Development

The piperidine moiety is a prevalent scaffold in a vast number of approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse pharmacophoric elements. This compound is a valuable intermediate for the synthesis of molecules targeting a range of biological targets, most notably as IRAK4 inhibitors and orexin receptor antagonists.

Role in the Synthesis of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[2] Small molecule inhibitors of IRAK4 are therefore of significant therapeutic interest. The piperidine core of our subject compound can be incorporated into the structure of IRAK4 inhibitors to provide a key interaction point with the kinase and to orient other functional groups for optimal binding.

Caption: General workflow for incorporating the piperidine intermediate into an IRAK4 inhibitor.

The IRAK4 signaling pathway is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs), leading to the recruitment of the adaptor protein MyD88 and the formation of the Myddosome complex.[3] This complex facilitates the autophosphorylation and activation of IRAK4, which in turn phosphorylates IRAK1 and IRAK2. This cascade ultimately results in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines.[3] IRAK4 inhibitors block the kinase activity of IRAK4, thereby preventing the downstream signaling cascade.[4]

Caption: Simplified IRAK4 signaling pathway and the point of intervention for an inhibitor.

Role in the Synthesis of Orexin Receptor Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness and arousal.[5] Antagonists of the orexin receptors are effective treatments for insomnia.[5] Substituted piperidines are a common structural motif in many orexin receptor antagonists, where they serve as a central scaffold to position the necessary pharmacophoric groups for potent receptor binding.[6]

Caption: General workflow for incorporating the piperidine intermediate into an orexin receptor antagonist.

Orexin peptides, upon binding to their G-protein coupled receptors (GPCRs), primarily the OX1 and OX2 receptors, activate downstream signaling cascades that promote neuronal excitability and wakefulness.[7] Orexin receptor antagonists competitively bind to these receptors, preventing the binding of the endogenous orexin peptides and thereby suppressing the wake-promoting signals.[5]

Caption: Simplified orexin receptor signaling pathway and the mechanism of antagonism.

Conclusion

This compound (CAS 172478-01-2) is a versatile and valuable building block for the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the development of IRAK4 inhibitors for inflammatory and autoimmune diseases, and orexin receptor antagonists for the treatment of insomnia. The synthetic accessibility and the chemical handles it provides make it an important tool for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its properties, a representative synthetic approach, and its application in the context of two important therapeutic areas, underscoring its significance in the pursuit of novel therapeutics.

References

- 1. This compound - CAS:172478-01-2 - Abovchem [abovchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of tert-Butyl Methyl(piperidin-3-yl)carbamate

An In-depth Technical Guide to tert-Butyl Methyl(piperidin-3-yl)carbamate

Introduction

This compound (CAS No: 172478-01-2) is a heterocyclic organic compound featuring a piperidine core structure.[1][2] The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a stable and versatile intermediate in synthetic organic chemistry.[3] The piperidine moiety is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals, rendering this compound a valuable building block in drug discovery and development.[3] Its structural features allow for precise chemical modifications, making it a key component in the synthesis of complex target molecules for medicinal chemistry research, including potential treatments for neurological disorders.[3] This document provides a comprehensive overview of its known physical and chemical properties, experimental protocols derived from related analogues, and its applications in research.

Core Properties

The following tables summarize the key physicochemical and identifying properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl methyl(3-piperidinyl)carbamate | [2] |

| CAS Number | 172478-01-2 | [1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.30 g/mol | [3][4] |

| InChI Key | RTXNDTNDOHQMTI-UHFFFAOYSA-N | [2] |

| Boiling Point | No data available | [5] |

| Melting Point | 64-66°C (for related analogue (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate) | [6] |

| Solubility | No data available |

Table 2: Safety and Hazard Information

| Category | Information | Source |

| Signal Word | Warning | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water) | [2] |

Role as a Synthetic Intermediate

The primary utility of this compound lies in its function as a versatile building block for more complex molecules. The Boc group serves as an effective protecting group for the amine, allowing chemists to perform reactions on other parts of the molecule without unintended side reactions involving the piperidine nitrogen. This strategic protection is crucial in multi-step syntheses of pharmaceutical agents.

References

- 1. 172478-01-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 172478-01-2 [sigmaaldrich.com]

- 3. myuchem.com [myuchem.com]

- 4. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1124199-22-9|tert-Butyl (S)-methyl(piperidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]

- 6. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

Molecular structure and weight of tert-Butyl Methyl(piperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl methyl(piperidin-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The document details its molecular structure, physicochemical properties, and its role as a key intermediate in the synthesis of complex molecules, including therapeutic agents. Experimental data and a representative synthetic workflow are presented to support laboratory applications.

Molecular Structure and Properties

This compound (CAS Number: 172478-01-2) is a carbamate-protected piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the methylamino group at the 3-position of the piperidine ring makes it a stable and versatile intermediate for further chemical modifications.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 172478-01-2 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Form | Colorless to yellow liquid, semi-solid, or solid | |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

Spectroscopic Data

Role in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The piperidine scaffold is a common motif in many biologically active compounds, and the Boc-protected methylamino group at the 3-position allows for regioselective functionalization.

Application as a Building Block

This compound is utilized in the construction of larger molecules where a substituted piperidine ring is a key pharmacophore. The Boc protecting group provides stability during multi-step syntheses and can be readily removed under acidic conditions to reveal the secondary amine for subsequent reactions. This strategy is widely employed in the synthesis of enzyme inhibitors and receptor modulators.

While direct synthesis of a marketed drug from this specific intermediate is not prominently documented in public literature, its structural analogs are key components in the synthesis of significant therapeutic agents. For example, a structurally related compound, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, is a pivotal intermediate in the manufacture of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[2][3] This highlights the importance of the substituted piperidine carbamate scaffold in the development of modern pharmaceuticals, particularly in oncology.[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed journals, as it is often a commercially available building block. However, a general synthetic approach can be outlined based on standard organic chemistry principles for the N-methylation and N-Boc protection of aminopiperidines.

Representative Synthetic Workflow

The synthesis of this compound can be envisioned through a multi-step process starting from a suitable piperidine precursor. A plausible synthetic route is depicted below.

References

- 1. This compound - CAS:172478-01-2 - Abovchem [abovchem.com]

- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 3. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of tert-Butyl Methyl(piperidin-3-yl)carbamate

Introduction

tert-Butyl Methyl(piperidin-3-yl)carbamate (CAS No. 172478-01-2) is a chemical intermediate widely utilized in pharmaceutical research and drug development.[1][2] Its structural features, incorporating a piperidine ring and a tert-butyl carbamate protecting group, make it a versatile building block in the synthesis of complex molecules.[1][2] This guide provides a comprehensive overview of the safety and handling guidelines for this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety data, outlines procedures for safe use, and offers visual aids for key safety workflows.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification based on available safety data sheets.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. Limited information is publicly available, and these properties should be considered as preliminary.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | White to yellow solid or semi-solid |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE).

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

The following table outlines the recommended personal protective equipment (PPE) for handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates the decision-making process for PPE selection when handling chemical substances.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Procedure for a Small Spill:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilate the area.

The following diagram outlines the general workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation (Category 3) |

| Specific Target Organ Toxicity - Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

The Pivotal Role of tert-Butyl Methyl(piperidin-3-yl)carbamate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex molecular architectures. Among these, tert-butyl methyl(piperidin-3-yl)carbamate and its analogs have emerged as indispensable building blocks in the development of novel therapeutics. The piperidine scaffold is a prevalent motif in a multitude of bioactive compounds, and the strategic placement of functional groups on this ring system allows for the fine-tuning of pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group offers a robust and readily cleavable handle, facilitating multi-step synthetic sequences. This technical guide provides an in-depth exploration of the synthesis, applications, and biological significance of drug candidates derived from this key intermediate.

Synthesis of tert-Butyl Piperidine-3-yl Carbamate Intermediates

The synthesis of tert-butyl piperidine-3-yl carbamate derivatives can be achieved through several routes, often starting from readily available precursors like 3-aminopiperidine or piperidine-3-carboxylic acid. The choice of synthetic strategy often depends on the desired stereochemistry and the need for large-scale production.

Table 1: Quantitative Data for the Synthesis of N-Boc-3-aminopiperidine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

| 3-Aminopiperidine | Di-tert-butyl dicarbonate, 25% aq. NaOH, Ethanol, 10-15°C, 1h | 1-Boc-3-aminopiperidine | 91.5 | - | [1] |

| (R)-(1-Benzylpiperidin-3-yl)carbamic acid tert-butyl ester | 10 wt% Pd/C, H₂ (gas), Methanol, 45°C, 3h | (R)-tert-Butyl piperidin-3-ylcarbamate | 97 | 95 | [1] |

| Ethyl nipecotate | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane, 0-10°C | N-Boc-3-piperidine ethyl formate | 95 | - | [2] |

| L-Glutamic acid | Multi-step synthesis involving esterification, Boc-protection, reduction, tosylation, and cyclization | Enantiomerically pure 3-(N-Boc amino) piperidine derivatives | 44-55 (overall) | - |

Experimental Protocols

Synthesis of 1-Boc-3-aminopiperidine:

-

To a 200 mL four-necked flask equipped with a stirrer, pH sensor, and two dropping funnels, add 90 g of ethanol and 10.0 g (0.1 mol) of 3-aminopiperidine.

-

Stir the mixture at 10 to 15 °C.

-

Slowly add 21.8 g (0.1 mol) of di-tert-butyl dicarbonate through one dropping funnel.

-

Simultaneously, add 17.6 g (0.11 mol) of 25% aqueous sodium hydroxide dropwise through the other dropping funnel, maintaining the pH of the reaction system between 11.8 and 12.2.

-

The addition is completed in approximately 1 hour.

-

Upon completion, the reaction mixture is worked up to isolate the product.[1]

Debenzylation to form (R)-tert-Butyl piperidin-3-ylcarbamate:

-

In a three-necked reaction flask under an ice bath, add 247 g (851 mmol) of (R)-(1-benzylpiperidin-3-yl) carbamic acid tert-butyl ester, 2470 g of methanol, and 5 g of 10% palladium on carbon.

-

Replace the atmosphere with hydrogen gas three times.

-

Raise the temperature to 45°C and stir for 3 hours, monitoring the reaction by TLC.

-

Cool the system to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate to dryness to obtain the product.[1]

Application in the Synthesis of Bioactive Molecules

This compound is a crucial intermediate in the synthesis of a range of therapeutic agents, particularly kinase inhibitors and orexin receptor antagonists. The piperidine moiety often serves as a key pharmacophore, interacting with the target protein, while the N-methyl group can modulate properties such as potency, selectivity, and metabolic stability.

Table 2: Application of Piperidine Intermediates in the Synthesis of Drug Candidates

| Intermediate | Reaction Type | Target Molecule Class | Example Target | Reference |

| tert-Butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate | Multi-step synthesis | Orexin Receptor Antagonist | - | [3] |

| tert-Butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate | Multi-step synthesis | IRAK4 Inhibitor | - | [3] |

| (R)-3-Boc-aminopiperidine | Multi-step synthesis | Kinase Inhibitors | c-Met, Tie-2 | General Knowledge |

Experimental and Synthetic Workflows

The journey from a simple starting material to a final active pharmaceutical ingredient (API) is a multi-step process. The use of a versatile intermediate like this compound streamlines this workflow.

Caption: General synthetic workflow from starting material to final API.

Signaling Pathways of Target Molecules

The therapeutic efficacy of the final drug products synthesized using this compound stems from their ability to modulate specific biological signaling pathways implicated in disease.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a key driver in many cancers.

Caption: Simplified c-Met signaling pathway and point of inhibition.

IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune response, acting downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is associated with inflammatory and autoimmune diseases.

References

The Piperidine Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3][4]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][5]

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[6] Its saturated hydrocarbon backbone contributes to lipophilicity, which can enhance membrane permeability, while the basic nitrogen can be protonated to form salts, increasing aqueous solubility. This tunable property is a significant advantage in drug design.

-

Metabolic Stability: The piperidine scaffold is generally considered to be relatively stable to metabolic degradation.[4][7] However, the substitution pattern can influence its metabolic fate, with oxidation sometimes occurring at positions adjacent to the nitrogen atom.[7]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]

Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in its widespread presence across numerous therapeutic areas. Piperidine derivatives are integral components of drugs targeting the central nervous system (CNS), managing pain, combating cancer, and fighting infectious diseases.[8][9][10]

Central Nervous System Disorders

Many drugs targeting the central nervous system incorporate piperidine rings.[5] This is exemplified by antipsychotics like haloperidol and risperidone , as well as the ADHD medication methylphenidate (Ritalin) . The piperidine moiety in these drugs often plays a key role in their interaction with neurotransmitter receptors.[11]

Another prominent example is donepezil , an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[9][12] The N-benzylpiperidine moiety of donepezil is crucial for its potent and selective inhibition of AChE.[13]

Pain Management: Opioid Receptor Modulators

Piperidine-based structures are central to the development of potent analgesics that target opioid receptors.[2] The synthetic opioid fentanyl and its analogs are powerful analgesics that contain a 4-anilinopiperidine core. This core structure is essential for their high affinity and agonist activity at the μ-opioid receptor.[1]

Infectious Diseases: HIV-1 Entry Inhibition

Piperidine-containing molecules have been successfully developed as antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By blocking this viral entry pathway, these compounds, such as Maraviroc, effectively inhibit HIV-1 replication.[2]

Oncology

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[2][9][14][15] For instance, piperidine derivatives have been developed as inhibitors of various kinases implicated in cancer progression.

Data Presentation: Quantitative Analysis of Piperidine Derivatives

The following tables summarize key quantitative data for representative piperidine-containing drugs, highlighting their potency and pharmacokinetic profiles.

Table 1: Binding Affinities and Inhibitory Concentrations of Selected Piperidine-Containing Drugs

| Drug | Target | Assay Type | Value | Units |

| Fentanyl | μ-Opioid Receptor | Binding Affinity (Ki) | 1.35 | nM |

| Donepezil | Acetylcholinesterase (AChE) | Inhibition (IC50) | 5.7 | nM |

| Maraviroc | CCR5 | Inhibition (IC50) | 0.25 | nM |

| Haloperidol | Dopamine D2 Receptor | Binding Affinity (Ki) | 1.5 | nM |

| Risperidone | Dopamine D2 Receptor | Binding Affinity (Ki) | 3.1 | nM |

| Methylphenidate | Dopamine Transporter (DAT) | Binding Affinity (Ki) | 13.8 | ng/mL |

Table 2: Pharmacokinetic Properties of Selected Piperidine-Containing Drugs

| Drug | Bioavailability (%) | Half-life (hours) | Volume of Distribution (L/kg) | Protein Binding (%) |

| Fentanyl (IV) | 100 | 3.6 - 14.2 | 4 | 80-85 |

| Donepezil | ~100 | 70 - 81.5 | 11.6 - 12 | 96 |

| Risperidone | 70 | 3 - 20 | 1 - 2 | 90 |

| Haloperidol | 60 - 70 | 14.5 - 36.7 | 18 - 21 | 92 |

| Methylphenidate | 11 - 52 | 2 - 3 | 2.65 | 10 - 33 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of piperidine-containing drug discovery.

Synthesis of Fentanyl

This protocol describes a common synthetic route to fentanyl.

Materials:

-

N-phenyl-N-(piperidin-4-yl)propanamide

-

2-Phenylethyl bromide

-

Potassium carbonate

-

Acetonitrile

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of N-phenyl-N-(piperidin-4-yl)propanamide in acetonitrile, add potassium carbonate.

-

Add 2-phenylethyl bromide to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude fentanyl by column chromatography on silica gel or by recrystallization.

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a method to determine the binding affinity of a piperidine derivative to the μ-opioid receptor.[3]

Materials:

-

Cell membranes expressing the human μ-opioid receptor

-

[³H]-DAMGO (a selective μ-opioid receptor agonist radioligand)[3]

-

Test piperidine compound

-

Naloxone (for determining non-specific binding)[3]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[3]

-

96-well microplates

-

Cell harvester and glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

For total binding wells, add assay buffer, [³H]-DAMGO, and cell membranes.

-

For non-specific binding wells, add assay buffer, [³H]-DAMGO, a high concentration of naloxone, and cell membranes.[3]

-

For competitive binding wells, add assay buffer, [³H]-DAMGO, varying concentrations of the test piperidine compound, and cell membranes.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.[3]

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[3]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibitory activity of compounds like donepezil on AChE.[1][5][7][9][16]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate[1]

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[1][9]

-

Test piperidine compound (e.g., donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and pre-incubate for a defined period.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[1][7]

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[1]

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of piperidine-containing drugs.

Caption: General workflow for the synthesis of piperidine-containing drugs.

Caption: Workflow for high-throughput screening of a piperidine library.

Caption: Simplified signaling pathway of μ-opioid receptor activation.

Caption: Mechanism of HIV-1 entry and inhibition by a CCR5 antagonist.

Caption: Role of acetylcholinesterase and its inhibition by donepezil.

Conclusion

The piperidine scaffold continues to be an indispensable tool in the arsenal of medicinal chemists. Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating infectious diseases, the impact of piperidine-containing drugs is undeniable. This guide has provided a comprehensive overview of the significance of the piperidine ring, supported by quantitative data, detailed experimental protocols, and visual representations of its role in key biological pathways. As drug discovery continues to evolve, the privileged piperidine scaffold is certain to remain a central element in the development of new and improved therapeutics.

References

- 1. Clinical pharmacokinetics of fentanyl and its newer derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of transdermal opioids: focus on transdermal fentanyl [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following evening administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 11. news-medical.net [news-medical.net]

- 12. atrainceu.com [atrainceu.com]

- 13. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 14. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. Clinical pharmacokinetics of alfentanil, fentanyl and sufentanil. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tert-butyl Carbamate (Boc) Protecting Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and drug development.[1][2] Its widespread use stems from its effectiveness in temporarily masking the nucleophilic and basic nature of primary and secondary amines, preventing unwanted side reactions during complex molecular construction.[3][4] This in-depth technical guide provides a comprehensive overview of the Boc protecting group, including its mechanism of action, detailed experimental protocols, and a comparative analysis of its stability and removal under various conditions.

Core Principles of the Boc Protecting Group

The Boc group's utility lies in its unique stability profile. It is robust under a wide range of chemical conditions, including basic, nucleophilic, and reductive environments, yet it can be readily and selectively removed under acidic conditions.[5][6] This "orthogonality" to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) groups, is a key advantage in multi-step synthetic strategies.[5][6]

The introduction of the Boc group, or "Boc protection," typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2] The removal of the Boc group, or "deprotection," is most commonly achieved with a moderately strong acid like trifluoroacetic acid (TFA).[2]

Reaction Mechanisms

The chemical transformations involved in the protection and deprotection of amines with the Boc group are well-understood.

Boc Protection Mechanism

The protection of an amine with Boc₂O proceeds via a nucleophilic acyl substitution reaction. The amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a carbamate.

Caption: Boc Protection Reaction.

Boc Deprotection Mechanism (Acid-Catalyzed)

The acid-catalyzed deprotection of a Boc-protected amine is a well-established process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid (e.g., TFA). This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, which can then be quenched, deprotonate to isobutylene, or polymerize.[7] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[3][7]

Caption: Acid-Catalyzed Boc Deprotection Mechanism.

Quantitative Data Summary

The efficiency and rate of Boc protection and deprotection reactions are influenced by various factors, including the substrate, solvent, temperature, and the specific reagents used. The following tables summarize typical quantitative data for these reactions.

Table 1: Boc Protection of Amines - Typical Conditions and Yields

| Substrate Type | Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Primary Aliphatic Amine | (Boc)₂O | NEt₃ | THF | Room Temp | 1-12 h | >95 | [5] |

| Primary Aromatic Amine | (Boc)₂O | DMAP | CH₂Cl₂ | Room Temp | 2-16 h | 90-98 | [8] |

| Secondary Aliphatic Amine | (Boc)₂O | NEt₃ | THF | Room Temp | 12-24 h | 85-95 | [9] |

| Amino Acid | (Boc)₂O | NaOH | Dioxane/H₂O | Room Temp | 2-6 h | >90 | [5] |

Table 2: Boc Deprotection Methods - Conditions and Typical Reaction Times

| Reagent | Solvent | Temperature (°C) | Typical Time | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) (20-50%) | CH₂Cl₂ (DCM) | Room Temp | 30 min - 3 h | Most common method; reaction is exothermic and evolves gas.[10] | [2][6][10] |

| Hydrochloric Acid (HCl) (4M) | Dioxane or Ethyl Acetate | Room Temp | 1 - 4 h | Product often precipitates as the hydrochloride salt.[1] | [1] |

| Trimethylsilyl Iodide (TMSI) | Chloroform or CH₂Cl₂ | Room Temp | 15 min - 2 h | Mild, non-hydrolytic conditions.[8] | [8] |

| Thermal (No Acid) | Trifluoroethanol (TFE) | 150 | 60 min | "Green" alternative, but requires high temperatures.[11] | [11][12][13] |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | CH₂Cl₂ | Varies | Varies | Can offer selectivity for secondary vs. primary Boc groups.[8][9] | [8][9][14] |

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of amines using the Boc group.

Protocol 1: General N-Boc Protection of an Amine[10]

Reagents and Materials:

-

Primary or secondary amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or other suitable base (1.2 eq)

-

Tetrahydrofuran (THF) or other suitable solvent

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine in THF.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.

-

Stir the reaction mixture for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)[10]

Reagents and Materials:

-

N-Boc protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected amine in dichloromethane.

-

Slowly add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[10]

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of synthetic peptides.[2][15] In Boc-SPPS, the N-terminal amino group of the growing peptide chain is temporarily protected with a Boc group.[16]

The synthesis follows a cyclical workflow:

-

Deprotection: The N-terminal Boc group is removed with an acid (typically TFA).

-

Neutralization: The resulting ammonium salt is neutralized with a base.

-

Coupling: The next Boc-protected amino acid is coupled to the free N-terminus of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

The Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the realm of medicinal chemistry.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals underscores its importance as a "privileged scaffold."[1][4][5] This guide delves into the multifaceted applications of piperidine derivatives across key therapeutic areas, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support researchers and scientists in drug discovery and development.

Central Nervous System (CNS) Disorders

Piperidine derivatives have made a profound impact on the treatment of CNS disorders, particularly in neurodegenerative diseases and psychiatric conditions.[6][7]

1.1. Alzheimer's Disease: The Case of Donepezil

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD).[6][8] It functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[9][10][11] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, which is believed to enhance cognitive function and memory in AD patients.[9][10][11] Beyond its primary mechanism, donepezil may also offer neuroprotective benefits by reducing inflammation and improving blood flow.[9] In addition to its action on AChE, it has been identified as a potent agonist of the σ1 receptor (Ki = 14.6 nM), which contributes to its antiamnestic effects.[12]

Signaling Pathway of Donepezil

The primary mechanism of donepezil involves the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels at cholinergic synapses. This enhancement of cholinergic neurotransmission is thought to alleviate some of the cognitive symptoms of Alzheimer's disease.

1.2. Schizophrenia: The Role of Risperidone

Risperidone is a second-generation (atypical) antipsychotic widely used in the management of schizophrenia and other psychotic disorders.[13] Its therapeutic effect is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[14][15] The high affinity for 5-HT2A receptors relative to D2 receptors is a characteristic feature of many atypical antipsychotics.[15] Risperidone has a high occupancy of striatal D2 receptors, in the range of 75-80% at a therapeutic dose of 6 mg/day.[15] It is considered a selective monoaminergic antagonist, and its antagonism of the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia.[13][15]

Signaling Pathway of Risperidone

Risperidone acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Pain Management

The piperidine scaffold is integral to the structure of many potent analgesics, most notably the phenylpiperidine class of synthetic opioids.[16]

2.1. Fentanyl and its Analogs

Fentanyl is a powerful synthetic opioid, estimated to be 50 to 100 times more potent than morphine.[17] It exerts its analgesic effects primarily as an agonist of the μ-opioid receptor.[17][18] Fentanyl's high lipophilicity allows for rapid transit across the blood-brain barrier, contributing to its fast onset of action.[19] The structure-activity relationship (SAR) of fentanyl analogs reveals that modifications to the piperidine ring, the anilinophenyl ring, the N-phenylethyl substituent, and the carboxamide moiety can significantly alter potency and duration of action.[19]

Quantitative Data for Selected Piperidine-Based Analgesics

| Compound | Target Receptor(s) | Potency (Relative to Morphine) | Reference |

| Fentanyl | μ-opioid agonist | 50-100x | [17] |

| Remifentanil | μ-opioid agonist | 100-200x | [16] |

| Sufentanil | μ-opioid agonist | 500-1000x | [16] |

Oncology

Piperidine derivatives have emerged as a promising class of compounds in cancer therapy, with activities against a range of cancer cell lines.[4][5][20] Their mechanisms of action are diverse and include the inhibition of crucial signaling pathways involved in cell proliferation and survival.[20]

Quantitative Data for Selected Anticancer Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [4] |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [4] |

| Compound 17a | PC3 | Prostate | 0.81 | [4] |

| Compound 17a | MGC803 | Gastric | 1.09 | [4] |

| Compound 17a | MCF-7 | Breast | 1.30 | [4] |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [4] |

| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) | [4] |

Infectious Diseases

The versatility of the piperidine scaffold extends to the development of agents targeting infectious diseases, including viral and parasitic infections.[1]

4.1. Antiviral Applications

Several piperidine derivatives have been investigated for their antiviral properties. For instance, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have shown potent anti-HIV activity.[21] Another study identified tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate as a potent inhibitor of various influenza virus strains, with EC50 values as low as 0.05 μM.[22]

Experimental Protocols

5.1. General Synthesis of 4-Piperidones

A common route to 4-piperidones involves the Dieckmann condensation. This method typically includes the addition of a primary amine to two moles of an α,β-unsaturated ester like alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation.[23]

Workflow for 4-Piperidone Synthesis via Dieckmann Condensation

5.2. Biological Evaluation: Antiviral Assay

The antiviral activity of piperidine derivatives is commonly assessed using cell-based assays.

-

Cell Seeding : Host cells susceptible to the virus of interest are seeded in microplates.

-

Infection : The cells are infected with a predetermined titer of the virus.

-

Compound Treatment : The infected cells are then treated with various concentrations of the test compounds.

-

Incubation : The plates are incubated for a period that allows for viral replication and the development of a cytopathic effect (CPE).

-

CPE Quantification : The extent of CPE is measured, often using a viability reagent like MTT.

-

Data Analysis : The 50% effective concentration (EC50), the concentration at which the compound inhibits the viral CPE by 50%, is calculated from the dose-response curve.

-

Cytotoxicity Assessment : The 50% cytotoxic concentration (CC50) is also determined on uninfected cells to calculate the selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound.[24]

Workflow for a Cell-Based Antiviral Assay

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goodrx.com [goodrx.com]

- 10. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 11. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 12. Donepezil - Wikipedia [en.wikipedia.org]

- 13. Risperidone regulates Dopamine D2-like receptors expression in rat brain in a time-dependent manner [scielo.isciii.es]

- 14. Risperidone - Wikipedia [en.wikipedia.org]

- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 16. painphysicianjournal.com [painphysicianjournal.com]

- 17. Fentanyl - Wikipedia [en.wikipedia.org]

- 18. med.virginia.edu [med.virginia.edu]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Chemoenzymatic Synthesis of Chiral Piperidine Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral piperidines is a cornerstone of modern pharmaceutical development, as this structural motif is prevalent in a vast array of bioactive molecules and approved drugs.[1][2] Traditional chemical methods for obtaining these intermediates often require harsh reaction conditions, expensive catalysts, and multi-step procedures. Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative, offering high selectivity, mild reaction conditions, and improved efficiency.[1] This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of chiral piperidine intermediates using key enzyme classes such as transaminases, imine reductases, and lipases.

Asymmetric Synthesis using Transaminases (TAs)

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone, yielding a chiral amine.[3][4] This method is particularly effective for producing 2-substituted chiral piperidines from ω-chloroketones through a transaminase-triggered cyclization.[3][5]

Application Highlights:

-

High Enantioselectivity: Access to both (R)- and (S)-enantiomers with excellent enantiomeric excess (ee), often exceeding 99%.[3][5]

-

Mild Reaction Conditions: Reactions are typically performed in aqueous buffer at or near physiological pH and moderate temperatures.[3][4]

-

Broad Substrate Scope: A variety of substituted chloro-ketones can be utilized to generate diverse chiral piperidine derivatives.[3][6]

Quantitative Data Summary: Transaminase-Catalyzed Synthesis of 2-Substituted Piperidines

| Entry | Substrate | Enzyme | Product | Yield (%) | ee (%) |

| 1 | 6-chloro-2-hexanone | PjSTA-R6-8 | (R)-2-methylpiperidine | 75[3] | >99.5[3] |

| 2 | 6-chloro-2-hexanone | ATA-117-Rd6 | (S)-2-methylpiperidine | 60[3] | >99.5[3] |

| 3 | 1-chloro-5-phenyl-2-pentanone | PjSTA-R6-8 | (R)-2-benzylpiperidine | 90[3] | >99.5[3] |

| 4 | 1-chloro-5-phenyl-2-pentanone | ATA-117-Rd6 | (S)-2-benzylpiperidine | 85[3] | >99.5[3] |

*Enzyme produces the (S)-enantiomer. Data sourced from[3].

Experimental Workflow: Transaminase-Triggered Cyclization

Caption: Workflow for transaminase-catalyzed synthesis of chiral piperidines.

Protocol: Synthesis of (R)-2-methylpiperidine

-

Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a 0.5 mL reaction mixture containing:

-

Incubation: Incubate the mixture at 30°C with shaking at 700 rpm for 24 hours.[3]

-

Cyclization: After 24 hours, add 100 µL of 10 M NaOH and continue incubation for an additional 3 hours to ensure complete cyclization.[3]

-

Work-up:

-

Quench the reaction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether - MTBE).

-

Separate the organic layer.

-

-

Analysis: Analyze the organic layer by gas chromatography (GC) to determine yield and enantiomeric excess.[3]

-

Preparative Scale Isolation: For larger scale reactions, the product can be precipitated from the organic layer as a tosylate salt for easier isolation.[3]

Asymmetric Reduction using Imine Reductases (IREDs)

Imine reductases catalyze the asymmetric reduction of prochiral imines to chiral amines, utilizing a nicotinamide cofactor (NAD(P)H).[7] This approach is highly effective for the synthesis of chiral piperidines from the corresponding cyclic imines (piperideines).[7] Furthermore, IREDs can be integrated into multi-enzyme cascades for the one-pot synthesis of complex piperidines from simple starting materials.[8][9]

Application Highlights:

-

High Activity and Selectivity: IREDs exhibit high catalytic activity and excellent enantioselectivity, often >98% ee.[7]

-

Gram-Scale Synthesis: The efficiency of IREDs allows for preparative-scale synthesis of valuable chiral piperidines, such as the natural product (R)-coniine.[7]

-

Multi-Enzyme Cascades: IREDs can be combined with other enzymes like carboxylic acid reductases (CARs) and transaminases (TAs) in one-pot cascades to produce highly substituted chiral piperidines.[8][9][10]

Quantitative Data Summary: IRED-Catalyzed Reduction of Cyclic Imines

| Entry | Substrate (Piperideine) | Enzyme | Product | Conversion (%) | ee (%) |

| 1 | 2-Methyl-Δ¹-piperideine | (R)-IRED | (R)-2-Methylpiperidine | >98[7] | >98[7] |

| 2 | 2-Phenyl-Δ¹-piperideine | (R)-IRED | (R)-2-Phenylpiperidine | >98[7] | 96[7] |

| 3 | 2-Propyl-Δ¹-piperideine | (R)-IRED | (R)-Coniine | >98[7] | >98[7] |

| 4 | 2-(p-Methoxyphenyl)-Δ¹-piperideine | (R)-IRED | (R)-2-(p-Methoxyphenyl)piperidine | >98[7] | 94[7] |

Data sourced from[7].

Signaling Pathway: One-Pot Cascade for Disubstituted Piperidines

Caption: Multi-enzyme cascade for chiral piperidine synthesis.[8][9]

Protocol: Preparative Scale Synthesis of (R)-Coniine

-

Reaction Setup: In a suitable reaction vessel, combine:

-

1.0 g (25 mmol) of 2-propyl-Δ¹-piperideine.

-

Recombinant E. coli whole cells expressing the (R)-IRED from Streptomyces sp. GF3587.[7]

-

A glucose-based cofactor regeneration system (e.g., glucose dehydrogenase).

-

Appropriate buffer (e.g., potassium phosphate buffer).

-

-

Incubation: Stir the reaction mixture at room temperature and monitor the conversion by GC or HPLC.

-

Work-up:

-

Once the reaction is complete, centrifuge the mixture to remove the whole cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

-

Isolation:

Kinetic Resolution using Lipases

Lipases are hydrolases that can catalyze the enantioselective acylation or hydrolysis of racemic mixtures, making them valuable tools for kinetic resolution.[11][12][13] This approach is particularly useful for resolving racemic piperidine derivatives that possess a hydroxyl or ester functional group.[5][14]

Application Highlights:

-

High Enantioselectivity: Many commercially available lipases, such as Candida antarctica lipase B (CALB), exhibit high enantioselectivity (E > 100).[12]

-

Broad Applicability: Lipases can be used for the resolution of a wide range of racemic alcohols and amines.[11]

-

Immobilization and Reusability: Lipases are readily immobilized, allowing for easy catalyst recovery and reuse, which is advantageous for industrial processes.[15]

Quantitative Data Summary: Lipase-Catalyzed Kinetic Resolution

| Entry | Substrate | Lipase | Acyl Donor | Product 1 (ee%) | Product 2 (ee%) | Conversion (%) |

| 1 | rac-1-(1-Naphthyl)ethanol | Novozym 435 | Vinyl acetate | (S)-alcohol (90) | (R)-acetate | ~48[11] |

| 2 | rac-2-Piperidineethanol | Porcine Pancreas Lipase | Vinyl acetate | Enantioenriched alcohol | Enantioenriched acetate | Variable[5] |

| 3 | rac-SCH66336 intermediate | Toyobo LIP-300 | Trifluoroethyl isobutyrate | (-)-enantiomer | (+)-isobutyramide | ~50[11] |

Logical Relationship: Principle of Kinetic Resolution

Caption: Principle of lipase-catalyzed kinetic resolution of a racemic piperidine.

Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Piperidinol

-

Reaction Setup:

-

To a solution of the racemic piperidinol (1 equivalent) in an anhydrous organic solvent (e.g., toluene or MTBE), add an immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate).[16]

-

-

Acylation: Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents) to the mixture.[16]

-

Incubation: Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor the progress by chiral HPLC or GC.[16]

-

Reaction Monitoring: The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Work-up:

-

Filter off the immobilized lipase. The enzyme can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

-

Purification: Separate the unreacted alcohol and the acylated product by silica gel column chromatography to obtain the two enantiomerically enriched compounds.[16]

Conclusion

The chemoenzymatic strategies outlined in this document provide powerful and versatile tools for the synthesis of chiral piperidine intermediates. By leveraging the high selectivity and mild operating conditions of enzymes such as transaminases, imine reductases, and lipases, researchers and drug development professionals can access a wide range of enantiomerically pure piperidine building blocks in a more efficient and sustainable manner. The detailed protocols and quantitative data presented herein serve as a practical guide for the implementation of these valuable biocatalytic methods.

References

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 6. Membrane-immobilized transaminases for the synthesis of enantiopure amines - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00293H [pubs.rsc.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 13. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for Boc Protection of Piperidine Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the tert-butyloxycarbonyl (Boc) protection of piperidine amines. The Boc group is a crucial tool in organic synthesis, particularly in pharmaceutical development, for the temporary protection of amine functionalities, enabling selective chemical transformations at other sites of a molecule.[1][2]

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is one of the most common amine protecting groups used in organic synthesis. Its popularity stems from the ease of its introduction, its stability under a wide range of non-acidic conditions, and the facility of its removal under mild acidic conditions.[1][3] The protection reaction involves the treatment of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) to form a stable N-tert-butylcarbamate.[4] This method is widely applicable to primary and secondary amines, including the piperidine moiety, a common scaffold in many pharmaceutical agents.[5]

Reaction Mechanism

The Boc protection of a piperidine amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the piperidine nitrogen attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. This results in the formation of a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide is sufficiently basic to deprotonate the now-protonated piperidine amine, yielding the final N-Boc protected piperidine and tert-butanol.[6][7]

Caption: Reaction mechanism for the Boc protection of a piperidine amine.

Experimental Protocols

Several protocols for the Boc protection of piperidine amines have been established. The choice of solvent, base, and reaction temperature can be optimized to achieve high yields and purity. Below are some representative protocols.

Protocol 1: General Procedure in an Organic Solvent

This protocol is suitable for a wide range of piperidine derivatives.

Materials:

-

Piperidine amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq)[6]

-

Triethylamine (TEA, 1.1-1.5 eq) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) as solvent

Procedure:

-

Dissolve the piperidine amine (1.0 eq) in the chosen organic solvent (e.g., DCM) to a concentration of 0.2-0.5 M in a round-bottom flask equipped with a magnetic stir bar.[6]

-

Add the base (TEA or DIPEA, 1.1-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.[6]

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise to the stirring solution.[6]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[6]

-

Work-up:

-

Once the starting material is consumed, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

Protocol 2: Procedure in a Biphasic System

This method is particularly useful for piperidine amine salts.

Materials:

-

Piperidine amine hydrochloride or other salt (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq)

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2-3 eq)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Water

Procedure:

-

Dissolve or suspend the piperidine amine salt (1.0 eq) in a mixture of water and the organic solvent (1:1 v/v).

-

Add the base (NaHCO₃ or Na₂CO₃, 2-3 eq) and stir vigorously until the salt is neutralized.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the biphasic mixture.

-

Stir the reaction vigorously at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up:

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify by column chromatography if required.

-

Protocol 3: Catalytic DMAP for Less Reactive Amines

For sterically hindered or electronically deactivated piperidine amines, 4-dimethylaminopyridine (DMAP) can be used as a catalyst.

Materials:

-

Piperidine amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq)

-

Triethylamine (TEA, 1.1-1.5 eq)

-

4-Dimethylaminopyridine (DMAP, 0.05-0.1 eq)

-

Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

-

Dissolve the piperidine amine (1.0 eq) in the chosen solvent.

-

Add TEA (1.1-1.5 eq) followed by a catalytic amount of DMAP (0.05-0.1 eq).

-

Add Boc₂O (1.1-1.2 eq) and stir the reaction at room temperature.

-

Monitor the reaction progress. The addition of DMAP should significantly accelerate the reaction rate.

-

Perform the work-up as described in Protocol 1.

Note on Side Reactions: The use of DMAP can sometimes lead to the formation of side products. It is crucial to use it in catalytic amounts and at room temperature to minimize these side reactions.[6]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Boc protection of various piperidine and related cyclic amines.

| Substrate | Boc₂O (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | 1.1-1.2 | TEA (1.1-1.5) | DCM | RT | 1-4 | High | [6] |

| 1,2,3,6-Tetrahydropyridine | 1.0 | None | THF | 0 to RT | Overnight | 89 | [8] |

| (S)-Dimethyl 2-aminopentanedioate | 1.5 | TEA (4.0), DMAP (0.1) | CH₂Cl₂ | 0 to RT | 6 | 92 | |

| 3-Azabicyclo[3.3.0]octane | 1.0 | None | THF | 0 to RT | Overnight | 93 | [8] |

| Aminoglycosides | 1.6 | TEA | H₂O/MeOH | 55 | 16 | 90-97 | [9] |

Experimental Workflow and Logic

The general workflow for the Boc protection of piperidine amines involves a series of sequential steps from reaction setup to product isolation and purification.